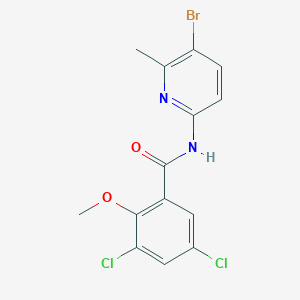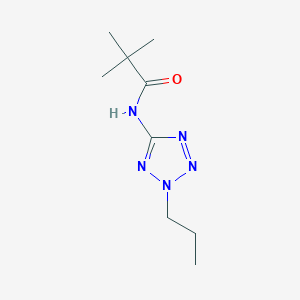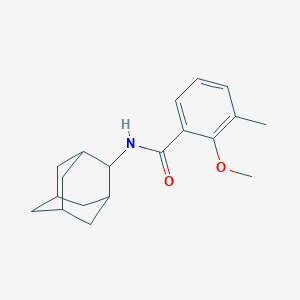![molecular formula C20H23ClN2O3 B244896 N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, commonly known as CP-690,550, is a small molecule drug that has attracted significant attention from the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of immune cells.
Mechanism of Action
CP-690,550 selectively inhibits N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, which is primarily expressed in immune cells. N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. By inhibiting N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, CP-690,550 can prevent the activation of downstream signaling pathways and the production of cytokines, leading to the suppression of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. In a rat model of adjuvant-induced arthritis, CP-690,550 significantly reduced joint inflammation and bone destruction. In a mouse model of colitis, CP-690,550 reduced inflammation and improved the histological score of colon tissue. CP-690,550 has also been shown to prevent the rejection of transplanted organs in animal models.
Advantages and Limitations for Lab Experiments
CP-690,550 is a potent and selective inhibitor of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, making it an ideal tool for studying the role of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide in immune responses. However, CP-690,550 has some limitations for lab experiments. It has a short half-life in vivo, making it difficult to maintain a stable concentration in animal models. CP-690,550 can also have off-target effects on other JAK family members, which may complicate the interpretation of experimental results.
Future Directions
CP-690,550 has shown promising results in preclinical studies and clinical trials for various autoimmune diseases. However, there is still much to be explored regarding its potential therapeutic applications and mechanisms of action. Future research could focus on elucidating the role of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide in various immune cell types and the effects of CP-690,550 on immune cell function. Additionally, further studies could investigate the potential use of CP-690,550 in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Synthesis Methods
CP-690,550 is synthesized through a multistep process involving the reaction of 3-amino-4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenol. The resulting compound is then reacted with pentanoyl chloride to form the final product, N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide is a critical enzyme in the signaling pathways of immune cells, and its inhibition by CP-690,550 can lead to the suppression of cytokine signaling and the reduction of inflammation. CP-690,550 has also been studied for its potential use in organ transplantation, as it can prevent the rejection of transplanted organs by suppressing the immune response.
properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-8-19(24)22-16-6-5-7-17(12-16)23-20(25)13-26-18-10-9-15(21)11-14(18)2/h5-7,9-12H,3-4,8,13H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
SCVQYVBXDFBVFU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)
![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
![2-[(4-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244835.png)
![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)